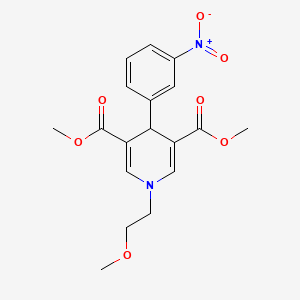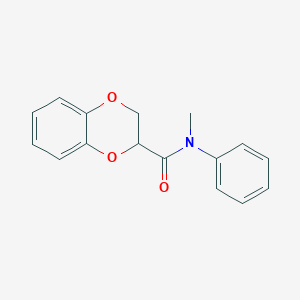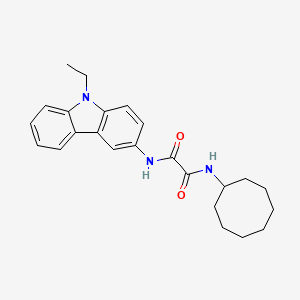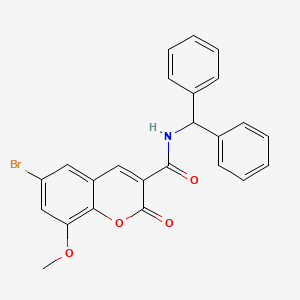![molecular formula C22H19FN2O4 B4792848 N-{4-[(2-fluorobenzoyl)amino]phenyl}-2,4-dimethoxybenzamide](/img/structure/B4792848.png)
N-{4-[(2-fluorobenzoyl)amino]phenyl}-2,4-dimethoxybenzamide
Overview
Description
N-{4-[(2-fluorobenzoyl)amino]phenyl}-2,4-dimethoxybenzamide, commonly known as FLB 752, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. FLB 752 belongs to the family of benzamide derivatives and is synthesized using a specific method that involves several steps.
Mechanism of Action
The mechanism of action of FLB 752 involves the inhibition of the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and plays a crucial role in maintaining the integrity of the genome. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cell death.
Biochemical and Physiological Effects:
FLB 752 has been shown to induce cell death in cancer cells through the accumulation of DNA damage. It has also been found to possess anti-inflammatory and analgesic properties, which are attributed to its inhibition of PARP activity.
Advantages and Limitations for Lab Experiments
One of the advantages of using FLB 752 in lab experiments is its potent activity against cancer cells, which makes it a promising candidate for the development of novel anticancer therapies. However, the limitations of using FLB 752 include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Future Directions
There are several future directions for the research on FLB 752. One of the areas of interest is the development of novel anticancer therapies based on the inhibition of PARP activity. Further studies are needed to determine the safety and efficacy of FLB 752 in vivo and to identify potential drug interactions. Additionally, the anti-inflammatory and analgesic properties of FLB 752 make it a promising candidate for the treatment of various inflammatory conditions. Future studies should focus on exploring the potential therapeutic applications of FLB 752 in these areas.
Scientific Research Applications
FLB 752 has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to exhibit significant activity against various types of cancer cells, including breast, lung, and colon cancer. FLB 752 has also been shown to possess anti-inflammatory and analgesic properties.
properties
IUPAC Name |
N-[4-[(2-fluorobenzoyl)amino]phenyl]-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O4/c1-28-16-11-12-18(20(13-16)29-2)22(27)25-15-9-7-14(8-10-15)24-21(26)17-5-3-4-6-19(17)23/h3-13H,1-2H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHPNHQHDDWSRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-2,1,3-benzothiadiazol-4-yl-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4792767.png)




![7-chloro-8-methyl-2-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B4792792.png)

![2-(diethylamino)ethyl 4-{[(1-ethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}benzoate](/img/structure/B4792817.png)
![3-(4-chlorophenyl)-2-[(3-methoxybenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4792821.png)
![2-{4-[(ethylamino)carbonothioyl]-1-piperazinyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B4792828.png)

![2,3,4,5,12,13,14,15-octahydro-1H,10H,11H-cyclohepta[4,5]thieno[2,3-d]cyclohepta[4',5']thieno[2',3':4,5]pyrimido[1,6-a]pyrimidin-10-one](/img/structure/B4792837.png)
![ethyl 1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4792840.png)
